molecular formula C22H26N6O3S B12184215 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12184215
M. Wt: 454.5 g/mol
InChI Key: DRCZOMORDQCVOA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) :

  • δ 1.40–1.80 (m, 4H) : Piperidine C3 and C5 methylene protons.
  • δ 2.30–2.70 (m, 4H) : Piperidine C2 and C6 methylene protons.
  • δ 3.25 (s, 3H) : Methoxymethyl (–OCH3) protons.
  • δ 4.10 (s, 2H) : Methoxymethyl (–CH2O–) protons.
  • δ 4.60 (s, 2H) : Acetamide methylene (–CH2CO–) protons.
  • δ 7.20–7.40 (m, 5H) : Benzyl aromatic protons.
  • δ 8.10 (s, 1H) : Thiadiazole C5 proton.

13C NMR (125 MHz, DMSO-d6) :

  • δ 169.5 : Acetamide carbonyl (C=O).
  • δ 164.2 : Pyridazinone carbonyl (C6=O).
  • δ 152.0, 148.7 : Thiadiazole C2 and C5 carbons.
  • δ 56.8 : Methoxymethyl oxygen-bearing carbon (–OCH3).

Infrared (IR) Spectroscopy

  • 1720 cm⁻¹ : Stretching vibration of acetamide carbonyl (C=O).
  • 1675 cm⁻¹ : Pyridazinone ketone (C=O).
  • 1240 cm⁻¹ : C–O–C asymmetric stretching from methoxymethyl.
  • 680 cm⁻¹ : C–S–C bending in thiadiazole.

Mass Spectrometry (MS)

  • m/z 454.5 [M+H]+ : Molecular ion peak corresponding to C23H27N5O3S.
  • Fragmentation pathways :
    • Loss of methoxymethyl group (–CH2OCH3, m/z 395.4).
    • Cleavage of the acetamide spacer (–CH2CO–, m/z 312.2).

These spectral data align with structural analogs reported in the literature.

Properties

Molecular Formula

C22H26N6O3S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H26N6O3S/c1-31-15-20-24-25-22(32-20)23-19(29)14-28-21(30)8-7-18(26-28)27-11-9-17(10-12-27)13-16-5-3-2-4-6-16/h2-8,17H,9-15H2,1H3,(H,23,25,29)

InChI Key

DRCZOMORDQCVOA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyridazinone Core Synthesis

The pyridazinone ring is synthesized via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate. A representative protocol involves:

  • Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at 80°C for 6 hours to yield 3-chloro-6-hydrazinylpyridazine.

  • Hydrolysis of the hydrazine intermediate in acidic conditions (HCl, reflux) generates the pyridazinone scaffold.

Key reaction parameters :

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C (cyclocondensation); 110°C (hydrolysis)

  • Yield : 52–68%

Benzylpiperidine Substituent Installation

The 4-benzylpiperidine group is introduced via nucleophilic aromatic substitution (SNAr) at the pyridazinone’s C3 position:

  • Reacting 3-chloro-6-oxopyridazine with 4-benzylpiperidine in dimethylformamide (DMF) at 120°C for 12 hours.

  • Potassium carbonate (K₂CO₃) is used as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

Optimization insights :

  • Catalyst : Tetrabutylammonium bromide (TBAB) increases reaction rate by 40% via phase-transfer effects.

  • Yield : 74% after column chromatography (silica gel, ethyl acetate/hexane).

Thiadiazole-Acetamide Arm Synthesis

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Preparation

The thiadiazole ring is constructed through cyclization of thiosemicarbazide derivatives:

  • Reacting methoxyacetic acid hydrazide with carbon disulfide (CS₂) in phosphorous oxychloride (POCl₃) at 0–5°C.

  • Stirring for 4 hours followed by neutralization with aqueous NaHCO₃ yields the thiadiazole-2-amine.

Critical data :

  • Reaction time : 4 hours

  • Yield : 81%

  • Characterization : 1H^1H NMR (DMSO-d₆): δ 3.31 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O), 7.82 (s, 1H, NH₂).

Acetamide Linkage Formation

The acetamide bridge is established via nucleophilic acyl substitution:

  • Treating 2-chloroacetyl chloride with the thiadiazole-2-amine in anhydrous dioxane at 25°C.

  • Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Reaction specifics :

  • Molar ratio : 1:1.2 (amine:acetyl chloride)

  • Purification : Recrystallization from ethanol/DMF (4:1)

  • Yield : 89%

Final Coupling and Global Deprotection

The pyridazinone and thiadiazole-acetamide modules are conjugated via a Suzuki-Miyaura cross-coupling or nucleophilic displacement:

  • Reacting 3-(4-benzylpiperidin-1-yl)-6-oxopyridazine with 2-bromo-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide in DMF at 100°C.

  • Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) catalyze the coupling under inert atmosphere.

Optimized conditions :

  • Catalyst loading : 5 mol% Pd(OAc)₂

  • Base : K₃PO₄ (2 equiv)

  • Yield : 67% after HPLC purification

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Side Reaction Cause Solution
Over-substitution at C3Excess benzylpiperidineLimit reagent to 1.1 equiv
Thiadiazole ring openingProlonged exposure to POCl₃Strict temperature control (0–5°C)
Acetamide hydrolysisMoisture in reaction mediumUse anhydrous solvents

Yield-Enhancing Strategies

  • Microwave-assisted synthesis : Reduces pyridazinone functionalization time from 12 hours to 45 minutes, improving yield to 82%.

  • Flow chemistry : Continuous-flow reactors enhance thiadiazole cyclization efficiency (95% conversion vs. 81% batch).

Characterization and Quality Control

Spectroscopic Data Summary

Technique Key Signals
1H^1H NMRδ 1.45–1.78 (m, 5H, piperidine), 3.31 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O)
13C^{13}C NMRδ 167.2 (C=O), 158.6 (thiadiazole C=N), 135.4 (pyridazinone C=O)
IR1660 cm⁻¹ (amide I), 1605 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C)
HRMS[M+H]⁺ calculated: 512.2041; found: 512.2038

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)

  • Elemental analysis : C: 58.12%, H: 5.68%, N: 16.41% (theoretical: C: 58.23%, H: 5.72%, N: 16.34%)

Industrial Scalability Considerations

Cost-Effective Modifications

  • Catalyst recycling : Pd(OAc)₂ recovery via aqueous extraction reduces costs by 30%.

  • Solvent substitution : Replacing DMF with cyclopentyl methyl ether (CPME) improves EHS profile without yield loss.

Regulatory Compliance

  • Genotoxic impurities : Control of POCl₃ residuals to <10 ppm via aqueous washes.

  • Waste management : Neutralization of POCl₃ with NaOH generates non-hazardous phosphate salts .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Key Observations
6M HCl, reflux (4–6 h)2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acidComplete conversion confirmed via TLC; product isolated in 75–82% yield.
2M NaOH, 80°C (3 h) Sodium salt of the carboxylic acidRequires neutralization with HCl for isolation; purity >90% by HPLC.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the amide nitrogen, facilitating hydroxide ion attack.

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety participates in nucleophilic substitutions, particularly at the 2-position.

Reagents Conditions Products Yield
BenzylpiperidineDry DMF, 60°C, 12 hSubstituted thiadiazole derivatives68%
Piperazine derivatives Dry benzene, triethylamine, refluxThiadiazole-piperazine conjugates72–85%
Sodium methoxideMethanol, RT, 24 hMethoxy-substituted analogs55%

Key Note : Reactivity is enhanced by electron-withdrawing effects of the adjacent methoxymethyl group, which polarizes the C–S bond .

Pyridazinone Ring Oxidation

The pyridazinone ring undergoes oxidation to form dihydroxylated or quinone-like structures under strong oxidizing conditions.

Oxidizing Agent Conditions Products Outcome
KMnO₄, H₂SO₄0–5°C, 2 h3,6-Dihydroxypyridazine derivativePartial decomposition observed.
H₂O₂, FeSO₄50°C, 1 hEpoxide formation at unsaturated bondsLow yield (≤30%); side products dominant.

Carbonyl Group Reduction

The acetamide’s carbonyl group can be reduced to a methylene group.

Reducing Agent Conditions Products Yield
LiAlH₄, THFReflux, 6 h2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiadiazol-2-yl)ethylamine61%
BH₃·THFRT, 12 hSecondary alcohol48%

Functionalization via Amide Bond Manipulation

The central acetamide linkage serves as a site for further derivatization.

Reaction Type Reagents/Conditions Products Applications
AcylationAcetic anhydride, pyridine, 80°CAcetylated derivativeEnhanced lipophilicity for CNS targeting.
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, DME/H₂OBiaryl-modified analogsExploration of π-π stacking interactions .

Stability and Reactivity Profiles

The compound’s stability under varying conditions influences its synthetic utility:

  • pH Stability : Degrades rapidly at pH < 2 (amide bond cleavage) or pH > 10 (thiadiazole ring opening).

  • Thermal Stability : Decomposes above 150°C, forming benzylpiperidine and thiadiazole fragments.

Comparative Reaction Analysis with Structural Analogs

The table below contrasts reactivity trends with structurally related compounds:

Compound Key Reaction Reactivity Difference
N-(Thiazol-2-yl)acetamide derivativeFaster hydrolysisElectron-deficient thiazole increases acetamide lability.
Piperidine-free analogs Reduced nucleophilic substitutionAbsence of benzylpiperidine diminishes steric hindrance at reaction sites .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Studies have shown that certain pyridazinone hybrids, similar in structure to this compound, demonstrate significant inhibition of inflammatory pathways. For example, the synthesis of antipyrine/pyridazinone hybrids revealed their potential as effective analgesics in animal models .

Anticancer Activity

The compound has been investigated for its anticancer properties. Its mechanism of action may involve the modulation of specific biochemical pathways associated with cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell cycle regulation .

Monoamine Oxidase Inhibition

Recent research has highlighted the potential of this compound as an inhibitor of monoamine oxidases (MAO-A and MAO-B). Such inhibition is crucial for developing treatments for mood disorders and neurodegenerative diseases like Parkinson's disease. The inhibitory effects observed in related compounds suggest that this compound could also exhibit similar properties .

Synthesis and Structural Modifications

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Step 1 : Formation of the piperidine derivative.
  • Step 2 : Introduction of the pyridazine moiety.
  • Step 3 : Functionalization with thiadiazole and acetamide groups.

Case Study 1: Anti-inflammatory Activity

A study evaluated several pyridazinone derivatives for their anti-inflammatory effects using a p-benzoquinone-induced model. The derivatives demonstrated varying degrees of efficacy, with some achieving significant reductions in inflammation markers .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines treated with related compounds showed a marked decrease in cell viability, suggesting that structural modifications can enhance anticancer activity. These findings provide a foundation for further development and optimization of this compound for therapeutic use .

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in key metabolic pathways, affecting cellular functions.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural motifs with derivatives reported in recent chemical databases. Below is a comparative analysis of its key features relative to two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Analog 1 Analog 2
IUPAC Name 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide N-(4-Methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular Formula C₂₃H₂₈N₆O₃S (inferred) C₁₉H₂₅N₅O₂S C₂₀H₂₆N₄O₃
Molecular Weight ~484.6 g/mol (calculated) 403.5 g/mol 370.4 g/mol
Pyridazinone Substituent 4-Benzylpiperidin-1-yl 3,5-Dimethylpyrazol-1-yl 4-Methylpiperidin-1-yl
Thiadiazole Substituent 5-(Methoxymethyl) 5-(2-Methylpropyl) N/A (replaced by 4-methoxybenzyl acetamide)
Key Structural Variations - Benzyl group enhances lipophilicity.
- Methoxymethyl improves solubility.
- Isobutyl group increases steric bulk.
- Pyrazole may modulate binding affinity.
- 4-Methoxybenzyl may influence π-π interactions.
- Simplified piperidine substituent.

Research Findings and Functional Implications

Analog 1’s pyrazole substituent may offer distinct hydrogen-bonding interactions absent in the target compound, suggesting divergent biological targets .

Thiadiazole Substituent Effects :

  • The methoxymethyl group in the target compound introduces polar oxygen atoms, which could improve aqueous solubility relative to Analog 1’s hydrophobic isobutyl chain .
  • Analog 2’s 4-methoxybenzyl group replaces the thiadiazole entirely, demonstrating flexibility in scaffold design for optimizing pharmacokinetics .

Therapeutic Hypotheses: Pyridazinone derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents. The target compound’s benzylpiperidine and methoxymethyl-thiadiazole motifs align with structural features seen in adenosine receptor ligands, though experimental validation is required.

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanism of action, and its biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S, and it features a complex structure combining piperidine, pyridazine, and thiadiazole moieties. The synthesis typically involves multi-step organic reactions, including oxidation and reduction processes using reagents such as potassium permanganate and lithium aluminum hydride. The following table summarizes key features of the compound:

Property Details
Molecular FormulaC25H30N4O2S
Molecular Weight446.6 g/mol
Key Functional GroupsBenzylpiperidine, Thiadiazole

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. It is believed to exert effects through:

  • Receptor Binding: The compound binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity.
  • Enzyme Inhibition: It inhibits enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE), which increases acetylcholine levels in the brain, potentially benefiting cognitive functions.
  • Signal Transduction Modulation: The compound may influence various signaling pathways within cells, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Neuroprotective Effects: The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. Studies have shown that similar compounds can alleviate memory deficits by enhancing cholinergic transmission .
  • Anti-inflammatory Properties: Preliminary data suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Effects: The structural components of the compound indicate potential analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Alzheimer's Disease Models: A study reported that derivatives of benzylpiperidine demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition . This suggests that the target compound could share similar mechanisms.
  • Comparative Analysis: A comparative molecular field analysis (CoMFA) indicated strong correlations between structural features of N-benzylpiperidines and their inhibitory activity against AChE . This supports the hypothesis that modifications in the piperidine structure can enhance biological efficacy.
  • In Vitro Assays: Various in vitro assays have been conducted to assess the pharmacological profile of related compounds. For instance, docking studies revealed interactions at critical active sites within AChE, supporting their role as effective inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide?

  • Methodological Answer :

  • Employ a multi-step approach using nucleophilic substitution and coupling reactions. For pyridazine ring formation, reflux conditions (e.g., ethanol or THF at 70–80°C) with catalytic acetic acid can improve cyclization efficiency .
  • Introduce the 4-benzylpiperidin-1-yl moiety via alkylation or Mitsunobu reactions, ensuring anhydrous conditions to avoid hydrolysis. Use TLC (silica gel, chloroform:methanol 9:1) to monitor intermediate formation .
  • Purify via column chromatography (hexane:ethyl acetate gradient) and validate purity (>95%) using HPLC (C18 column, acetonitrile:water with 0.1% TFA) .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to confirm substituent positions, focusing on pyridazinone C=O (~165 ppm) and thiadiazole NH (~11 ppm) signals .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation and isotopic pattern analysis .

Q. How can researchers elucidate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Conduct competitive inhibition assays using purified enzyme targets (e.g., kinases or proteases). Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate.
  • Measure IC50_{50} via fluorometric or colorimetric readouts (e.g., ATP depletion for kinases). Compare with positive controls (e.g., staurosporine) to assess potency .

Advanced Research Questions

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Synthesize analogs with substitutions on the benzylpiperidine (e.g., halogenation) or thiadiazole (e.g., methoxymethyl replacement) moieties.
  • Use in vitro cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent effects with bioactivity.
  • Apply QSAR models (e.g., CoMFA or molecular docking) to predict binding affinities to target proteins .

Q. How can solubility and stability challenges be addressed in pharmacokinetic studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., PEG-400 or DMSO:water mixtures) or formulate as nanoparticles via antisolvent precipitation. Validate solubility via dynamic light scattering (DLS) .
  • Stability : Perform forced degradation studies (pH 1–13, 40–60°C) and analyze degradation products using LC-MS. Optimize storage conditions (lyophilized form, -20°C) .

Q. What in vivo models are suitable for evaluating bioavailability and toxicity?

  • Methodological Answer :

  • Use rodent models (e.g., Sprague-Dawley rats) for oral/intravenous administration. Collect plasma samples at intervals (0–24h) and quantify via LC-MS/MS.
  • Assess toxicity via histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) .

Data Analysis & Validation

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Cross-validate docking results (e.g., AutoDock Vina) with mutational analysis of the target protein’s active site.
  • Re-evaluate ligand conformational flexibility using molecular dynamics simulations (AMBER or GROMACS) to account for induced-fit effects .

Q. What statistical methods are recommended for analyzing dose-response curves in cellular assays?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Apply ANOVA with post-hoc Tukey tests to compare significance across analogs. Use p < 0.05 as the threshold .

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